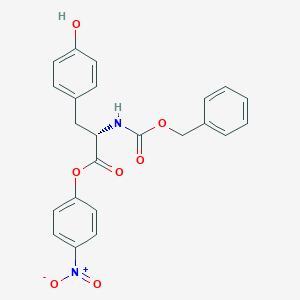

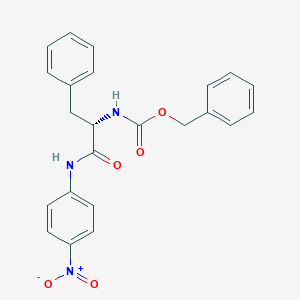

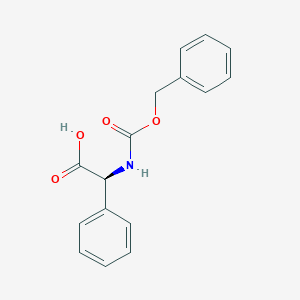

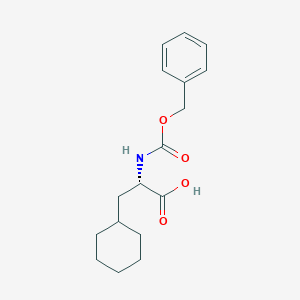

(S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

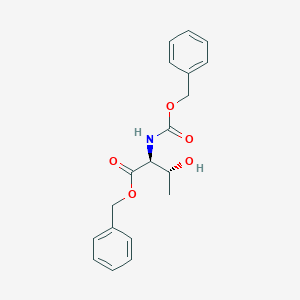

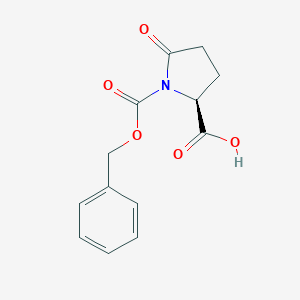

The compound is an amino acid derivative with a benzyl group attached to the nitrogen atom and a cyclohexyl group attached to the alpha carbon . The presence of the benzyl group suggests that it might be used as a protecting group in synthesis reactions .

Synthesis Analysis

The synthesis of such compounds often involves the Strecker Synthesis, which is a method for the preparation of α-aminonitriles, intermediates for the synthesis of amino acids . The reaction is promoted by acid, and HCN must be supplied or generated in situ from cyanide salts .Molecular Structure Analysis

The molecular structure of this compound would likely involve a carboxylic acid group (-COOH), an amine group (-NH2) protected by a benzyl group, and a cyclohexyl group attached to the alpha carbon .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, carbonylation reactions could convert it into α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index and grand average of hydropathicity (GRAVY) .科学研究应用

Biological Activity of Carboxylic Acids

Natural carboxylic acids derived from plants, such as benzoic acid and cinnamic acid, exhibit a variety of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure of these acids, including the presence of hydroxyl groups and conjugated bonds, plays a crucial role in determining their bioactivity. For instance, rosmarinic acid shows the highest antioxidant activity among studied compounds. The antimicrobial and anticancer properties of these carboxylic acids depend on the microbial strain, experimental conditions, and the presence of hydroxyl groups influencing their cytotoxic potential (Godlewska-Żyłkiewicz et al., 2020).

Degradation and Stability of Nitisinone

Nitisinone, a compound structurally similar to (S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid, undergoes specific degradation processes, forming stable by-products like 2-amino-4-(trifluoromethyl)benzoic acid under various conditions. Understanding the degradation pathways and stability of such compounds can contribute to better insights into their potential risks and benefits, especially in medical applications (Barchańska et al., 2019).

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives, synthesized through specific chemical reactions, have shown significant antioxidant and anti-inflammatory activities. These compounds, by virtue of their structural features, offer new perspectives for developing therapeutic agents. The exploration of these derivatives underscores the potential of structurally diverse molecules for biomedical applications (Raut et al., 2020).

Salicylic Acid Derivatives and Drug Development

A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has emerged as a promising alternative for drug development, showing specific COX-2 specificity, low toxicity, and potential anti-inflammatory and antiplatelet activities. This highlights the significance of structural modification in enhancing the therapeutic potential of known compounds (Tjahjono et al., 2022).

Amino Acid-Functionalized Quantum Dots

Functionalizing quantum dots with amino acids enhances their electronic and optical properties, making them suitable for a wide range of applications, including optoelectronic devices. This approach demonstrates the versatility of amino acids in modifying nanomaterials for improved performance in various domains (Ravi et al., 2021).

安全和危害

属性

IUPAC Name |

(2S)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNABZONTQXNLDT-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556769 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-3-cyclohexyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid | |

CAS RN |

25341-42-8 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-3-cyclohexyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。